![molecular formula C17H18N2O3 B2606300 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1904317-02-7](/img/structure/B2606300.png)
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone
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Description
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, making it an important target for cancer research. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research into novel Schiff base and azetidinone derivatives, including compounds like 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, highlights their preparation methods and potential antibacterial properties. These compounds are synthesized through specific reactions and assessed for activity against bacteria such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).
Advanced Synthesis Techniques
Innovative methods for synthesizing azetidinone derivatives, including the use of molecular iodine under microwave irradiation, have been developed. This approach facilitates the creation of 3-pyrrole-substituted 2-azetidinones with a variety of substituents, showcasing a green and practical synthesis route (Bandyopadhyay et al., 2012).
Antioxidant, Antimicrobial, and Antitubercular Activities
Studies on pyrimidine-azitidinone analogues reveal their antioxidant, in vitro antimicrobial, and antitubercular activities. The synthesis involves the condensation of aromatic amines with N-phenylacetamide, leading to the creation of Schiff base intermediates and final azetidinone analogues, further assessed for their biological activities (Chandrashekaraiah et al., 2014).
Potential in CNS Active Agents
The exploration of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone uncovers their potential as antidepressant and nootropic agents. This research signifies the 2-azetidinone skeleton's promise in developing central nervous system (CNS) active compounds (Thomas et al., 2016).
Enantioselective Synthesis
The enantioselective synthesis of complex molecules, such as highly functionalized pyrrolizidine systems from 2-azetidinone-tethered azomethine ylides, exemplifies the chemical versatility and synthetic utility of azetidinone derivatives. This method involves selective bond cleavage and rearrangement under specific conditions, offering a route to optically pure compounds (Alcaide et al., 2001).
properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-2-3-7-16(13)21-12-17(20)19-10-15(11-19)22-14-6-4-8-18-9-14/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNTNCVEZYMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone |
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